molecular formula C13H12N4OS B3032786 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 51646-33-4

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3032786
CAS No.: 51646-33-4
M. Wt: 272.33 g/mol
InChI Key: UDFQYYGCNPFPBZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activity

One significant application of derivatives of 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is in the synthesis of compounds with potential analgesic properties. A study demonstrated the synthesis of such derivatives and their analgesic activity, particularly emphasizing their structure-activity relationship. The compounds were tested using thermal stimulation models, indicating significant analgesic potential for certain derivatives (Ogorodnik et al., 2018).

Antimicrobial and Antifungal Activities

Another crucial application area is the antimicrobial and antifungal properties of these compounds. Research on (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, synthesized through a three-component reaction, indicated their potential in vitro activity against microbial strains, highlighting their relevance in developing new antimicrobial agents (Komykhov et al., 2017).

Potential as Cardiovascular Agents

These compounds also show promise as new cardiovascular agents. Research exploring 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase from various tissues demonstrated their potential in treating cardiovascular conditions. The study found certain derivatives to significantly increase cardiac output without raising heart rate, indicating their potential in cardiovascular therapy (Novinson et al., 1982).

Anticancer and Antitumor Properties

Moreover, there is growing interest in the anticancer and antitumor properties of this compound derivatives. A study focusing on the synthesis of thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, reported promising antimicrobial activity, although they did not exhibit significant antitumor activity. This research underscores the potential for developing new cancer therapeutics based on these compounds (Said et al., 2004).

Antibacterial Activity

The antibacterial activity of novel derivatives, specifically in the context of 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, has been evaluated against various bacterial strains. Studies have shown these compounds to exhibit significant antibacterial activity, suggesting their potential in addressing bacterial infections (Lahmidi et al., 2019).

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-7-11(18)17-12(14-9)15-13(16-17)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQYYGCNPFPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365731
Record name CHEMBL135703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51646-33-4
Record name CHEMBL135703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYLTHIO-5-METHYL-S-TRIAZOLO(1,5-A)PYRIMIDIN-7-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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